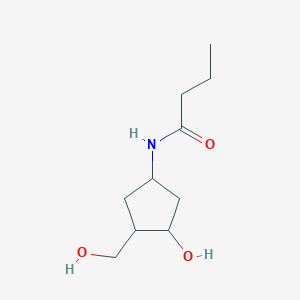
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 . This compound is characterized by the presence of a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and an amide linkage to a butyramide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide typically involves the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of hydroxy and hydroxymethyl groups: Hydroxylation and hydroxymethylation reactions are employed to introduce the hydroxy and hydroxymethyl groups onto the cyclopentyl ring.
Amide formation: The final step involves the reaction of the substituted cyclopentyl ring with butyric acid or its derivatives to form the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:
Batch processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous flow processing: Employing continuous flow reactors to enhance reaction efficiency and product consistency.
化学反应分析
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopentyl derivatives.
科学研究应用
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The amide linkage can also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
相似化合物的比较
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide can be compared with other similar compounds, such as:
N-(3-hydroxycyclopentyl)butyramide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)butyramide: Positional isomer with different substitution pattern, potentially leading to different chemical and biological properties.
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide: Contains an acetamide group instead of a butyramide group, which may influence its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-3-10(14)11-8-4-7(6-12)9(13)5-8/h7-9,12-13H,2-6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXDOIYFRYMNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CC(C(C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














